Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate
Overview
Description
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, but the specific pathways influenced by this compound are yet to be determined .
Biochemical Analysis
Biochemical Properties
Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to form stable interactions with various enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and thereby altering metabolic flux . Additionally, the compound’s interaction with proteins can affect protein folding and stability, further impacting cellular functions .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . The compound’s impact on gene expression can result in altered protein synthesis, affecting cell function and behavior. Moreover, its influence on cellular metabolism can lead to changes in energy production and utilization, impacting cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity . This binding can lead to changes in enzyme conformation, affecting their catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes . These molecular interactions contribute to the compound’s overall effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods. Under certain conditions, it may degrade, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . These interactions can affect energy production, biosynthesis, and other essential cellular functions, underscoring the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution can influence its overall efficacy and impact on cellular function, making it essential to understand its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes, highlighting the importance of understanding its subcellular distribution.
Properties
IUPAC Name |
ethyl 4-methyl-2-pyrrolidin-3-yl-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-3-15-11(14)9-7(2)13-10(16-9)8-4-5-12-6-8/h8,12H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNWCGKAZOTUSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2CCNC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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